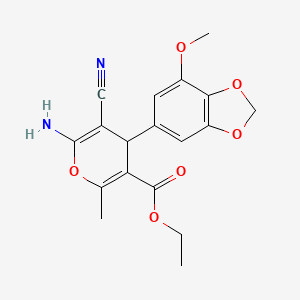

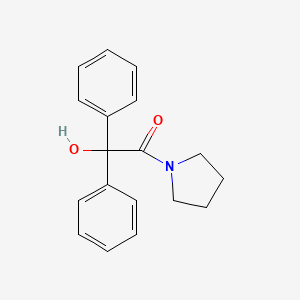

ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate involves reactions with nucleophilic reagents, leading to a range of derivatives including 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others. These reactions utilize malononitrile, hydrazine hydrate, and similar compounds as starting materials (Harb et al., 1989).

Molecular Structure Analysis

The molecular structure of derivatives of ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate reveals a heterocyclic pyran ring adopting a flattened boat conformation. Intramolecular C-H...O contacts form six-membered rings, contributing to the stability and reactivity of these compounds (Nesterov et al., 2007).

Chemical Reactions and Properties

These compounds exhibit varied reactivity when treated with different reagents, leading to the formation of diverse structures such as pyrano[2,3-b]pyridine and isoxazolo[3,4-b]pyridine derivatives. The choice of reagents and reaction conditions significantly influences the outcome of these transformations (Harb et al., 1989).

Physical Properties Analysis

The physical properties, including crystal structures and conformations, of these compounds have been extensively studied. For example, the ethyl 6-amino-5-cyano-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives show specific dihedral angles and intramolecular hydrogen bonding patterns, which are crucial for understanding their chemical behavior (Nesterov et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different nucleophilic and electrophilic reagents, are key to understanding the versatility of ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate in synthesis. These properties are influenced by the molecular structure and the specific functional groups present on the compound (Harb et al., 1989).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis and Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates, which share a core structure with the compound , have been synthesized through three-component reactions, employing ethyl acetoacetate, malononitrile, and substituted benzaldehydes. The role of different catalysts in these syntheses was explored, highlighting the versatility of these compounds in organic synthesis (Hai et al., 2017). Furthermore, such compounds could be converted into various derivatives including 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, among others, showcasing their potential as intermediates in the synthesis of complex organic molecules (Harb et al., 1989).

Material Science Applications

In the field of materials science, pyran derivatives, including those structurally related to the compound of interest, have been studied for their corrosion inhibition properties. These derivatives showed high efficiency in mitigating corrosion of mild steel in acidic environments, highlighting their potential as protective agents (Saranya et al., 2020).

Pharmaceutical Research

Antimitotic Agents

Chiral isomers of a compound closely related to ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate have been studied for their biological activities. Both S- and R-isomers showed activity in various biological systems, with the S-isomer being more potent. This suggests potential applications in developing new therapeutic agents (Temple & Rener, 1992).

Propiedades

IUPAC Name |

ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c1-4-23-18(21)14-9(2)26-17(20)11(7-19)15(14)10-5-12(22-3)16-13(6-10)24-8-25-16/h5-6,15H,4,8,20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCPQQPFBYFRBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC3=C(C(=C2)OC)OCO3)C#N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)

![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)

![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)

![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)

![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)

![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)

![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)